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Compound of Interest

Compound Name: PI-828

Cat. No.: B1677774

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of PI-828, a dual
phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2) inhibitor, against the Class |
p110 isoforms. This document outlines the compound's IC50 values, a detailed, generalized
experimental protocol for their determination, and a visualization of the relevant signaling
pathway and experimental workflow.

Data Presentation: PI-828 IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
The following table summarizes the reported IC50 values for PI-828 against the four Class |
PI3K catalytic subunits: p110a, p110p3, p110y, and p110d.

p110 Isoform IC50 (pM)
p110a 0.183
p110p 0.098
p1103 0.227
pl10y 1.967
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Data sourced from publicly available information from Tocris Bioscience and R&D Systems.[1]

[2]

Experimental Protocols: Determination of p110 IC50
Values

While the specific protocol used for generating the above IC50 values for PI-828 is not publicly
detailed, a generalized in vitro lipid kinase assay protocol is described below. This method is
standard for determining the potency of small molecule inhibitors against PI3K isoforms.

Objective: To determine the concentration of PI-828 required to inhibit 50% of the kinase
activity of each p110 isoform.

Materials:

e Recombinant human p110/p85 heterodimer isoforms (p1100/p85a, p110p/p8543,
pl110y/p101, p1105/p85a)

e PI-828 compound
e Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
o [y-32P]ATP (radiolabeled ATP)

« Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgClz, 1 mM
DTT)

e Lipid vesicles containing PIP2

o 96-well reaction plates

e Phosphocellulose or nitrocellulose membrane
e Wash buffers (e.g., 75 mM phosphoric acid)

« Scintillation counter or phosphorimager

Procedure:
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o Compound Preparation: Prepare a serial dilution of PI-828 in DMSO, typically starting from a
high concentration (e.g., 100 uM) down to a low concentration (e.g., 1 nM).

e Kinase Reaction Setup:

o

In a 96-well plate, add the kinase reaction buffer.

[¢]

Add the diluted PI1-828 or DMSO (as a vehicle control) to the respective wells.

o

Add the recombinant p110 isoform to each well.

[e]

Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to
bind to the enzyme.

¢ Initiation of Kinase Reaction:

o To start the reaction, add a mixture of lipid vesicles containing PIP2 and [y-32P]ATP to each
well.

o Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow
the kinase to phosphorylate the PIP2 substrate.

e Termination of Reaction and Detection:

[¢]

Stop the reaction by adding a solution like 1IN HCI.

[¢]

Spot a portion of the reaction mixture from each well onto a phosphocellulose or
nitrocellulose membrane.

[¢]

Wash the membrane extensively with a wash buffer to remove unincorporated [y-32P]ATP.

[e]

Allow the membrane to dry.

» Data Acquisition and Analysis:

o Quantify the amount of radiolabeled PIP3 product on the membrane using a scintillation
counter or a phosphorimager.
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o The kinase activity is proportional to the amount of radioactivity detected.
o Plot the percentage of kinase inhibition against the logarithm of the PI1-828 concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

Mandatory Visualization
PI3K/Akt Sighaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway. Class | PI3Ks are
activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRSs). Upon
activation, the p110 catalytic subunit phosphorylates PIP2 to generate the second messenger
phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream
effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of
cellular processes including cell growth, proliferation, survival, and metabolism.
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Caption: The PI3K/Akt signaling cascade and the inhibitory action of PI-828 on the p110
catalytic subunit.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical in vitro kinase assay to determine the
IC50 value of an inhibitor.
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Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [PI-828: A Technical Overview of its Potency Against
p110 Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677774#pi-828-ic50-values-for-p110-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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